6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Overview
Description
6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core substituted with a methoxy group and a pyridinyl-oxadiazole moiety
Mechanism of Action
Pharmacokinetics
The compound’s molecular weight (15294) suggests that it may have good bioavailability . The compound is a solid at room temperature and has a melting point of 135-140 °C , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is stable at 2-8°C , suggesting that it may be sensitive to temperature changes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the chromenone core using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety is synthesized separately through a cyclization reaction involving a pyridine derivative and a suitable nitrile oxide precursor.
Coupling of the Two Fragments: The final step involves coupling the methoxy-chromenone core with the pyridinyl-oxadiazole moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 6-hydroxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one.
Reduction: Formation of 6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-diaminobenzene]-2H-chromen-2-one.
Substitution: Formation of 6-methoxy-3-[3-(4-nitropyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one.
Scientific Research Applications
6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-triazol-5-yl]-2H-chromen-2-one
- 6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]-2H-chromen-2-one
- 6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-quinolin-2-one
Uniqueness
The uniqueness of 6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one lies in its specific substitution pattern and the presence of both the chromenone and oxadiazole moieties. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-methoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-12-2-3-14-11(8-12)9-13(17(21)23-14)16-19-15(20-24-16)10-4-6-18-7-5-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFWBWKINLYHFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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